Isofagomine D-Tartrate

描述

异ofagomine (D-酒石酸盐) 是一种化学化合物,以其作为人类溶酶体 β-葡萄糖苷酶的竞争性抑制剂而闻名。 这种化合物因其潜在的治疗应用而被广泛研究,特别是在戈谢病的背景下,戈谢病是一种溶酶体贮积症 .

准备方法

异ofagomine (D-酒石酸盐) 可以通过多种化学途径合成。一种常见的方法是使异ofagomine 与酒石酸反应生成酒石酸盐。 反应条件通常包括使用乙醇和水等溶剂,比例为 1:1 . 工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的产率和纯度进行了优化 .

化学反应分析

异ofagomine (D-酒石酸盐) 会经历几种类型的化学反应,包括:

氧化: 该反应可以使用过氧化氢或高锰酸钾等氧化剂进行。

还原: 还原反应可能涉及硼氢化钠或氢化铝锂等试剂。

取代: 异ofagomine (D-酒石酸盐) 可以进行取代反应,其中官能团被其他基团取代。常见的试剂包括卤素和烷基化试剂。

科学研究应用

Therapeutic Applications in Gaucher Disease

Gaucher Disease Treatment

Isofagomine D-Tartrate acts as a pharmacological chaperone that enhances the activity of glucocerebrosidase (GCase), an enzyme deficient in Gaucher disease patients. Studies have shown that administration of this compound leads to significant increases in GCase activity in various tissues, including the liver and spleen, which are critical for managing the symptoms of Gaucher disease.

- Efficacy : In a study involving L444P GCase fibroblasts, treatment with Isofagomine resulted in a 2- to 5-fold increase in enzyme activity after four weeks. This was accompanied by reductions in plasma chitin III and IgG levels, indicating a decrease in substrate accumulation and inflammation associated with Gaucher disease .

- Long-term Effects : After prolonged treatment (24 weeks), significant increases in GCase activity were observed not only in soft tissues but also in mineralized bone and bone marrow . This suggests that this compound may have beneficial effects on bone health, which is often compromised in Gaucher patients.

Inhibition of Toxins

Protection Against Clostridium difficile Toxins

Recent research has demonstrated that Isofagomine can inhibit the activity of multiple variants of the TcdB toxin produced by Clostridium difficile, a major cause of antibiotic-associated diarrhea.

- Mechanism : Isofagomine functions as a transition state analogue, mimicking the glucocation formed during glycosyltransferase reactions. It binds to the active sites of TcdA and TcdB toxins, leading to inhibition of their glycosyltransferase activities .

- In Vivo Efficacy : In murine models, treatment with Isofagomine significantly improved survival rates following exposure to TcdB toxins. Mice receiving Isofagomine showed up to 100% survival at higher doses compared to untreated controls . Furthermore, it facilitated recovery of the gastrointestinal microbiota post-infection, suggesting its potential as a therapeutic agent for preventing recurrent C. difficile infections.

Pharmacological Chaperone Mechanism

This compound’s role as a pharmacological chaperone is pivotal in its application for lysosomal storage disorders:

- Stabilization of Glucocerebrosidase : The compound stabilizes misfolded GCase enzymes, allowing them to achieve proper conformation and function within lysosomes . This mechanism is critical for patients with mutations like N370S and L444P where enzyme misfolding is prevalent.

- Clinical Implications : The ability of Isofagomine to enhance GCase activity across various genetic backgrounds (e.g., N370S and L444P) highlights its promise for broader clinical application beyond specific genotypes .

Summary Table of Research Findings

作用机制

异ofagomine (D-酒石酸盐) 通过与 β-葡萄糖苷酶的催化口袋相互作用发挥其作用。这种相互作用稳定了酶并促进其正确折叠,从而提高了其活性。 分子靶点包括溶酶体 β-葡萄糖苷酶,涉及的途径与溶酶体贮积和酶调节有关 .

相似化合物的比较

生物活性

Isofagomine D-tartrate (IFG) is a pharmacological chaperone primarily investigated for its potential therapeutic effects in lysosomal storage disorders, particularly Gaucher disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Isofagomine is a derivative of iminosugar that acts as a chaperone for the enzyme β-glucosidase (GCase), which is deficient in Gaucher disease. The mechanism involves stabilizing the misfolded enzyme, facilitating its proper folding, and enhancing its activity. This is particularly significant for mutant forms of GCase, such as N370S and L444P, which are commonly associated with Gaucher disease.

Pharmacological Effects

Research has demonstrated that IFG can significantly increase GCase activity in both in vitro and in vivo models. Key findings include:

- In Vitro Studies : In fibroblasts from Gaucher patients, IFG treatment resulted in a concentration-dependent increase in GCase activity. For instance, L444P GCase fibroblasts showed increases ranging from 1.2 to 3.5-fold after five days of incubation with IFG at varying concentrations (6, 20, and 60 µM) .

- In Vivo Studies : In murine models expressing the L444P mutation, oral administration of IFG led to significant increases (2- to 5-fold) in GCase activity across various tissues, including the brain and liver. Long-term administration also resulted in reduced levels of plasma markers associated with Gaucher disease .

Case Studies and Clinical Trials

Clinical evaluation has highlighted both the potential and limitations of IFG:

- Phase 2 Trials : Amicus Therapeutics advanced IFG into Phase 2 clinical trials for Gaucher disease. While enzyme levels increased in all enrolled patients, clinically meaningful improvements were noted in only one out of eighteen participants, leading to a halt in further development .

- Patient Responses : A study indicated that while IFG could enhance GCase activity significantly, translating this increase into clinical benefits remains challenging. The variability in patient responses underscores the complexity of treating genetic disorders with pharmacological chaperones .

Data Tables

The following tables summarize key findings from studies on the biological activity of this compound:

Table 1: Effect of Isofagomine on GCase Activity in Fibroblasts

| Cell ID | IFG Concentration (μM) | GCase Activity (% Increase) |

|---|---|---|

| GM07968 | 6 | 64±13 |

| 20 | 88±19 | |

| 60 | 115±33 | |

| GM00877 | 6 | 99±21 |

| 20 | 113±39 | |

| 60 | 100±20 | |

| GM10915 | 6 | 25±5 |

| 20 | 55±1 | |

| 60 | 100±7 |

Data represents mean ± SEM from three independent experiments .

Table 2: Clinical Trial Outcomes for Isofagomine

| Trial Phase | Patients Enrolled | Patients with Increased Enzyme Levels | Clinically Meaningful Improvements |

|---|---|---|---|

| Phase 2 | 18 | All | 1 |

Results indicate the challenges faced in translating increased enzyme levels into clinical efficacy .

属性

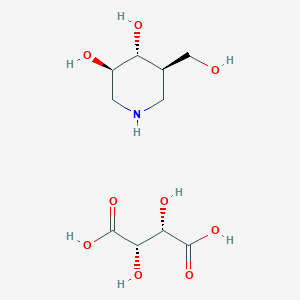

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBPPCHRAVUQMC-AWUBODBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919444 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919364-56-0 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Isofagomine D-Tartrate in the study on Rottlerin's effects on lipid metabolism?

A: this compound served as a crucial tool to investigate the mechanism behind Rottlerin's influence on lipid reduction within cells []. This compound acts as a potent inhibitor of β-glucosidase, an enzyme involved in the breakdown of specific lipids called glycosphingolipids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。